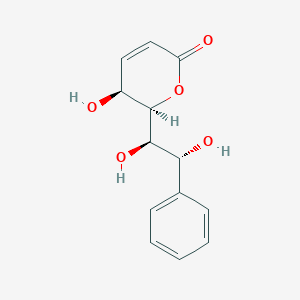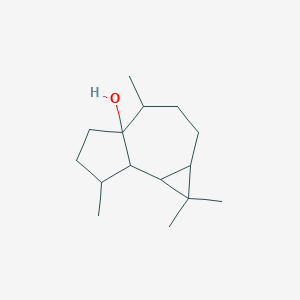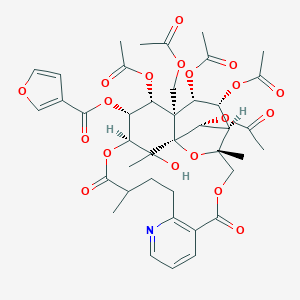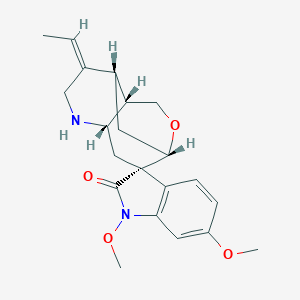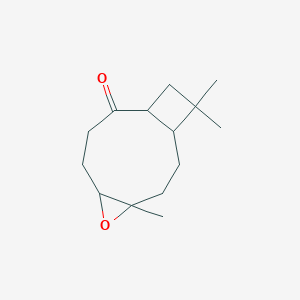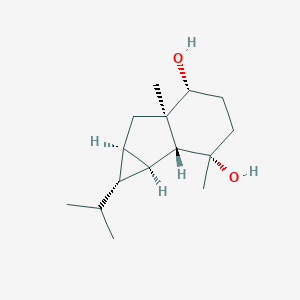
6,8-Cyclo-1,4-eudesmanediol
Descripción general
Descripción
6,8-Cyclo-1,4-eudesmanediol (6,8-CE) is a naturally-occurring cyclic diol found in several plant species, including Eucalyptus, Myoporum, and Calycanthus. 6,8-CE has been studied extensively for its potential medicinal and therapeutic applications, as it is known to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, 6,8-CE has been shown to possess antioxidant, anti-aging, and immunomodulatory activities.
Aplicaciones Científicas De Investigación
Sesquiterpenoid Compounds from Platycarya strobilacea
Research on the wood of Platycarya strobilacea, a tree used for its aromatic properties since the 18th century, identified sesquiterpenoids related to 6,8-Cyclo-1,4-eudesmanediol. These compounds were found to be present in charred wood and in the smoke produced upon charring, with potential implications for understanding the chemical changes in wood upon exposure to high temperatures (Maeda et al., 2011).
Synthetic Strategies for Eudesmanolides
A study focused on the synthesis of eudesmanolides, a class of compounds including 6,8-Cyclo-1,4-eudesmanediol, using a titanocene-catalyzed radical cyclization. This research presents a general procedure for synthesizing 12,6- and 12,8-eudesmanolides, demonstrating the importance of specific reagents in facilitating these chemical reactions (Barrero et al., 2003).
Cyclization Reactions in Organic Synthesis
A study investigating the Cp(2)TiCl-mediated rearrangement of epoxygermacrolides, which are structurally related to eudesmanolides, provided insights into the synthesis of natural eudesmanolides via free-radical chemistry. This work has implications for understanding the chemical processes involved in forming compounds like 6,8-Cyclo-1,4-eudesmanediol (Barrero et al., 2002).
Cyclodextrin-based Bioactive Supramolecular Assemblies
Cyclodextrins, cyclic oligosaccharides, have been studied for their ability to form stable complexes with various molecules, including sesquiterpenoids. This research has potential applications in enhancing the stability and solubility of compounds like 6,8-Cyclo-1,4-eudesmanediol in pharmaceutical and biochemical applications (Chen & Liu, 2010).
Transition Metal-catalyzed Reactions in Synthesis
Transition metal-catalyzed reactions have been explored for their role in synthesizing complex molecular structures, including those related to eudesmanolides. This approach is crucial for developing efficient and environmentally friendly methods to synthesize compounds like 6,8-Cyclo-1,4-eudesmanediol (Wender et al., 2002).
Propiedades
IUPAC Name |
(1R,1aR,1bR,2S,5R,5aR,6aR)-2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUIOILOILJEM-ZFPHAMITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H]2[C@H]1[C@H]3[C@@](CC[C@H]([C@@]3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578669 | |
| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Cyclo-1,4-eudesmanediol | |
CAS RN |
213769-80-3 | |
| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



